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molecular formula C14H12 B048381 9,10-Dihydrophenanthrene CAS No. 776-35-2

9,10-Dihydrophenanthrene

Cat. No. B048381
M. Wt: 180.24 g/mol
InChI Key: XXPBFNVKTVJZKF-UHFFFAOYSA-N
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Patent
US05256784

Procedure details

In a flask fitted with an air-cooled condenser was added 2-amino-7-nitrofluorene (2.26 grams), ethylene dichloride (25.0 grams) and trichloromethylchloroformate (1.98 grams). The reaction mixture was heated on a steam bath for about 16 hours before the hot mixture was filtered and the solids washed with ethylene dichloride (25 grams). To the combined filtrate was added hot isooctane (50 grams) and the resulting solution allowed to cool to room temperature. The crystals were filtered off, washed with isooctane, and dried at 100° C. to produce 0.98 gram of a yellow solid, m.p. 198°-200° C. A second crop of solid was obtained by evaporation of the filtrate down to 20 mL and the addition of isooctane (100 mL). This solid was digested at 80° C. for 1 hour before it was filtered off and washed with additional isooctane to give 1.38 grams, m.p. 188°-192° C. A total yield of 2.36 grams (93%) was obtained. This product, 7-nitro-2-fluorenylisocyanate, contained some yellow infusible solids, but was still useable. In similar fashion was made 4'-nitrostilbene-4-isocyanate, having m.p. 170° C. (98% yield). These nonlineaphores are preferred on the basis of theoretical calculations, μβ being larger for these than for 4'-nitrobiphenyl-4-isocyanate. The corresponding nitroisocyanates of biphenyl, phenanthrene, dihydrophenanthrene, and naphthalene are synthesized similarly.
Name
7-nitro-2-fluorenylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4'-nitrostilbene-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4'-nitrobiphenyl-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:16]=[C:15]2[C:7]([C:8]3[CH:9]=[CH:10][C:11](N=C=O)=[CH:12][C:13]=3[CH2:14]2)=[CH:6][CH:5]=1)([O-])=O.[CH:20](CC(C)(C)C)(C)C>>[C:7]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:4]=[CH:5][CH:6]=1.[CH:16]1[C:15]2[CH:20]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH:11]1[CH:10]=[CH:9][C:8]2[C:7]3[CH:6]=[CH:5][CH:4]=[CH:16][C:15]=3[CH2:14][CH2:20][C:13]=2[CH:12]=1.[CH:9]1[C:8]2[C:13](=[CH:14][CH:15]=[CH:16][CH:4]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
7-nitro-2-fluorenylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=3C=CC(=CC3CC2=C1)N=C=O
Step Two
Name
4'-nitrostilbene-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4'-nitrobiphenyl-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A second crop of solid was obtained by evaporation of the filtrate down to 20 mL
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with additional isooctane
CUSTOM
Type
CUSTOM
Details
to give 1.38 grams, m.p. 188°-192° C
CUSTOM
Type
CUSTOM
Details
A total yield of 2.36 grams (93%) was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12
Name
Type
product
Smiles
C=1C=CC2=C(C1)CCC3=C2C=CC=C3
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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